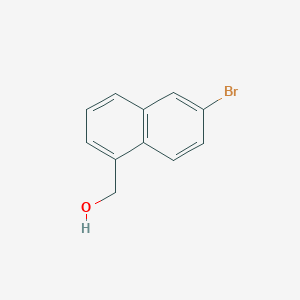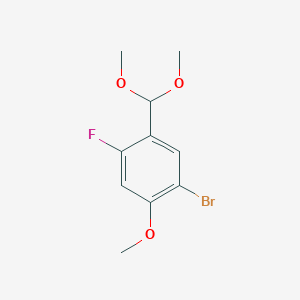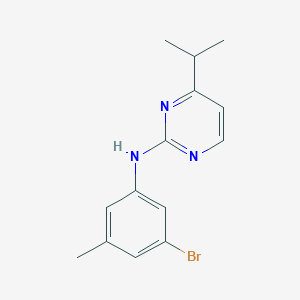
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrimidine ring substituted with a propan-2-yl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-methylphenylamine and 4-propan-2-ylpyrimidine-2-amine as the primary starting materials.
Coupling Reaction: The key step in the synthesis is the coupling reaction between the amine group of 3-bromo-5-methylphenylamine and the pyrimidine ring. This is usually achieved through a nucleophilic substitution reaction under basic conditions.
Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to modify the functional groups on the phenyl or pyrimidine rings.
Substitution: The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol (CH3OH) at 0-5°C.
Substitution: Nucleophiles like methylamine (CH3NH2) in ethanol (C2H5OH) at reflux temperature.
Major Products Formed
Oxidation: Formation of N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-ol.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of N-(3-substituted-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine derivatives.
科学的研究の応用
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- N-(3-bromo-5-methylphenyl)-4-methylpyrimidin-2-amine
- N-(3-bromo-5-methylphenyl)-4-ethylpyrimidin-2-amine
- N-(3-bromo-5-methylphenyl)-4-isopropylpyrimidin-2-amine
Uniqueness
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine is unique due to the specific substitution pattern on the phenyl and pyrimidine rings, which imparts distinct chemical and biological properties. The presence of the bromine atom and the propan-2-yl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C14H16BrN3 |
|---|---|
分子量 |
306.20 g/mol |
IUPAC名 |
N-(3-bromo-5-methylphenyl)-4-propan-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C14H16BrN3/c1-9(2)13-4-5-16-14(18-13)17-12-7-10(3)6-11(15)8-12/h4-9H,1-3H3,(H,16,17,18) |
InChIキー |
WYTMZZPYUHQLKH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)Br)NC2=NC=CC(=N2)C(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(4-Chlorophenyl)-6,6-dimethyl-2,5-dihydropyran-3-yl]methanol](/img/structure/B8678836.png)
![5-[(Methylsulfonyl)methyl]thiophene-2-carboxylic acid](/img/structure/B8678846.png)
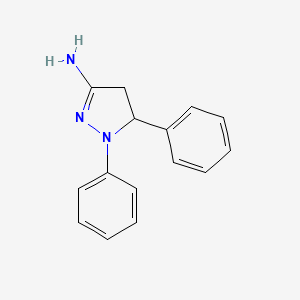


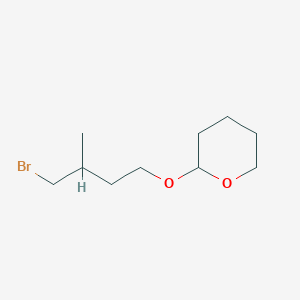


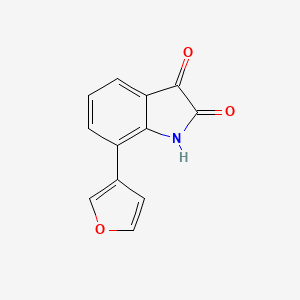
![9-(3,4-Dichloro-phenyl)-3-methyl-3-aza-spiro[5.5]undec-8-ene](/img/structure/B8678914.png)

